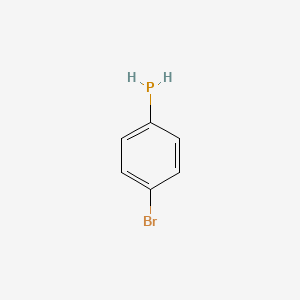
(4-Bromophenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)phosphane, also known as tristhis compound, is an organophosphorus compound with the chemical formula C18H12Br3P. It is characterized by the presence of three bromophenyl groups attached to a central phosphorus atom. This compound is a white crystalline solid and is primarily used as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)phosphane typically involves the reaction of phosphorus trichloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+3C6H4BrMgBr→P(C6H4Br)3+3MgClBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: It forms stable complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Complexation: Transition metal salts like palladium chloride.
Major Products:
Phosphine oxides: Formed through oxidation.
Substituted phosphines: Formed through nucleophilic substitution.
Metal complexes: Formed through complexation with transition metals.
Scientific Research Applications
(4-Bromophenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)phosphane primarily involves its role as a ligand. It coordinates with transition metals to form stable complexes, which can then participate in various catalytic cycles. The phosphorus atom donates electron density to the metal center, facilitating the activation of substrates and promoting chemical transformations. The bromine atoms can also participate in halogen bonding, influencing the reactivity and stability of the complexes.
Comparison with Similar Compounds
Triphenylphosphine (PPh3): Similar structure but without bromine atoms.
Tris(4-chlorophenyl)phosphane: Similar structure with chlorine instead of bromine.
Tris(4-methylphenyl)phosphane: Similar structure with methyl groups instead of bromine.
Uniqueness: (4-Bromophenyl)phosphane is unique due to the presence of bromine atoms, which can participate in halogen bonding and influence the electronic properties of the compound. This makes it particularly useful in applications requiring specific electronic characteristics, such as in catalysis and material science[6][6].
Properties
IUPAC Name |
(4-bromophenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrP/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZIXNVSFTTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633628 |
Source


|
| Record name | (4-Bromophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-55-7 |
Source


|
| Record name | (4-Bromophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













